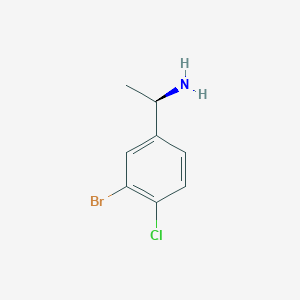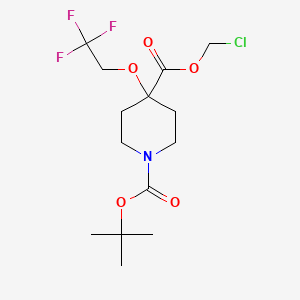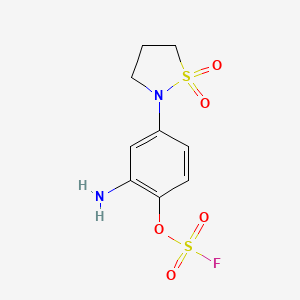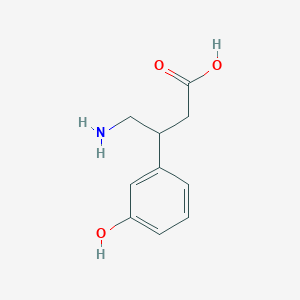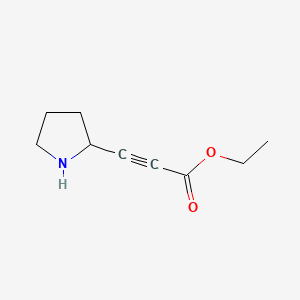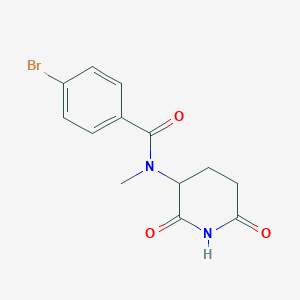
4-bromo-N-(2,6-dioxo-3-piperidinyl)-N-methylBenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide is a chemical compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further substituted with a piperidinyl group containing two keto functionalities. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and N-methylpiperidine-2,6-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The keto groups in the piperidinyl ring can be reduced to hydroxyl groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce hydroxylated derivatives.
科学研究应用
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinyl ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-bromo-N-(2,6-dioxopiperidin-3-yl)-3-methylbenzamide: This compound has a similar structure but with a methyl group on the benzamide ring.
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methylbenzamide: Another similar compound with a methyl group in a different position on the benzamide ring.
4-bromo-N-(2,6-dioxopiperidin-3-yl)-2-methoxybenzamide: This compound has a methoxy group instead of a methyl group.
Uniqueness
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide is unique due to its specific substitution pattern and the presence of both bromine and piperidinyl groups
属性
分子式 |
C13H13BrN2O3 |
|---|---|
分子量 |
325.16 g/mol |
IUPAC 名称 |
4-bromo-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C13H13BrN2O3/c1-16(10-6-7-11(17)15-12(10)18)13(19)8-2-4-9(14)5-3-8/h2-5,10H,6-7H2,1H3,(H,15,17,18) |
InChI 键 |
BPQSDNYVUOTAPJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCC(=O)NC1=O)C(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


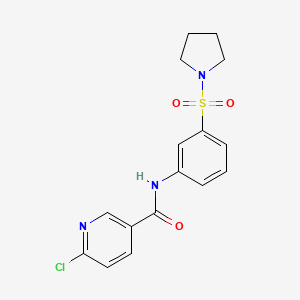
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)
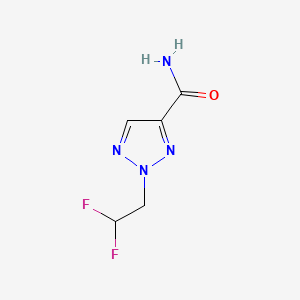


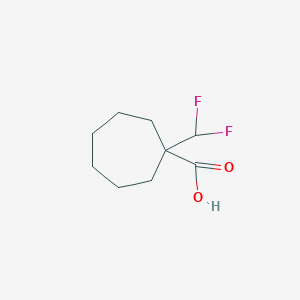
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

